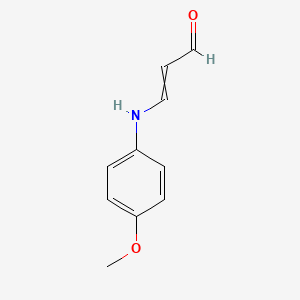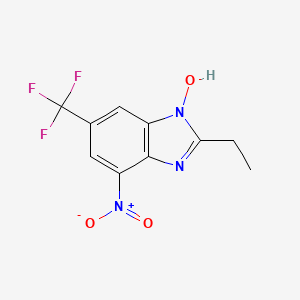
2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an ethyl group, a nitro group, and a trifluoromethyl group attached to a benzimidazole ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a suitable benzimidazole precursor, followed by the introduction of the ethyl and trifluoromethyl groups through various chemical reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form. The optimization of reaction conditions and the use of efficient catalysts are crucial for the cost-effective and sustainable production of this compound.
化学反応の分析
Types of Reactions
2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can lead to a variety of functionalized benzimidazole compounds.
科学的研究の応用
2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Trifluralin: A related compound used as a herbicide, known for its similar structural features and chemical properties.
Ethalfluralin: Another herbicide with a similar mechanism of action and applications in agriculture.
Uniqueness
2-Ethyl-4-nitro-6-(trifluoromethyl)-1H-benzimidazol-1-ol stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential in diverse fields of research make it a compound of significant interest.
特性
CAS番号 |
51047-08-6 |
|---|---|
分子式 |
C10H8F3N3O3 |
分子量 |
275.18 g/mol |
IUPAC名 |
2-ethyl-1-hydroxy-4-nitro-6-(trifluoromethyl)benzimidazole |
InChI |
InChI=1S/C10H8F3N3O3/c1-2-8-14-9-6(15(8)17)3-5(10(11,12)13)4-7(9)16(18)19/h3-4,17H,2H2,1H3 |
InChIキー |
KZGOSOUYFRUMKY-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(N1O)C=C(C=C2[N+](=O)[O-])C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


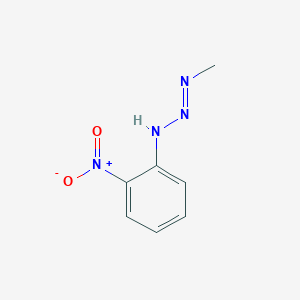

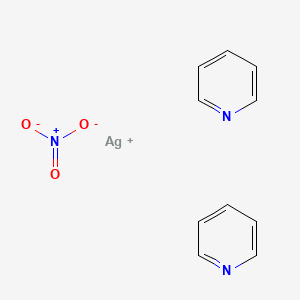
![Bicyclo[3.3.1]nonane-9-acetonitrile, 9-cyano-](/img/structure/B14664212.png)
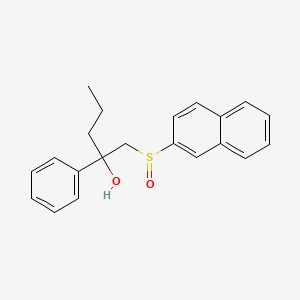
![1H-Imidazo[2,1-C][1,4]oxazine](/img/structure/B14664224.png)


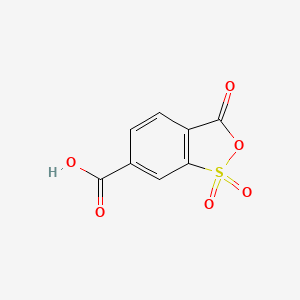
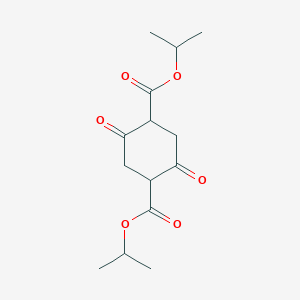
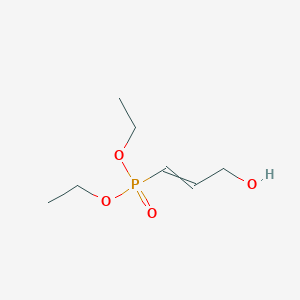
![2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenesulfamyl chloride](/img/structure/B14664256.png)
